molecular formula C12H14N4O B1476381 (3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone CAS No. 2098066-83-0

(3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone

Cat. No.: B1476381
CAS No.: 2098066-83-0
M. Wt: 230.27 g/mol
InChI Key: JPSBMNFPWCSQHD-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone is a chemical compound that features an azetidine ring substituted with an azido group and a methanone group attached to a 2,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the azido group and the methanone moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The azido group can be introduced via nucleophilic substitution reactions using azide salts. The methanone group is typically introduced through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The methanone group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Azido compounds: Compounds with azido groups attached to different core structures.

    Methanone derivatives: Compounds with methanone groups attached to various aromatic or aliphatic moieties.

Uniqueness

(3-Azidoazetidin-1-yl)(2,5-dimethylphenyl)methanone is unique due to the combination of its azetidine ring, azido group, and methanone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-4-9(2)11(5-8)12(17)16-6-10(7-16)14-15-13/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBMNFPWCSQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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